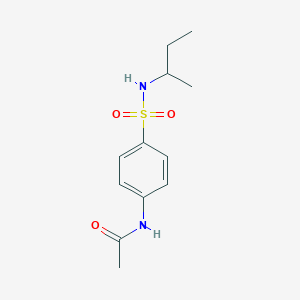![molecular formula C25H23NO2 B269535 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BPE-III, is a synthetic compound derived from the phenanthridine alkaloid family. It has been studied extensively for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with various cellular targets, including DNA, proteins, and enzymes. This compound has been shown to bind to DNA and inhibit its replication, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In neurology, this compound has been shown to have neuroprotective effects and improve cognitive function. In pharmacology, this compound has been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in lab experiments is its high purity and availability. The synthesis method has been optimized to improve yield and purity, making this compound more readily available for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. In cancer research, further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, studies are needed to determine the efficacy of this compound in combination with other cancer treatments. In neurology, further studies are needed to determine the potential use of this compound in treating neurodegenerative diseases. In pharmacology, further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its potential use in treating inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound derived from the phenanthridine alkaloid family that has been studied extensively for its potential applications in various scientific research fields. Its synthesis method has been optimized to improve yield and purity, making this compound more readily available for scientific research. Further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its potential use in treating various diseases.
Métodos De Síntesis
5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized using a multi-step process that involves the reaction of 3-hydroxyacetophenone with 2,3-dimethyl-1,3-butadiene and subsequent cyclization. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve yield and purity, making this compound more readily available for scientific research.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, this compound has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases. In pharmacology, this compound has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C25H23NO2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
5-(3-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H23NO2/c1-25(2)13-19-22-18-9-4-3-6-15(18)10-11-20(22)26-24(23(19)21(28)14-25)16-7-5-8-17(27)12-16/h3-12,24,26-27H,13-14H2,1-2H3 |
Clave InChI |
XEJKBBJQAVCGCQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)O)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)



![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)



